N-(2,2-dimethoxyethyl)cyclohexanamine
Overview
Description
N-(2,2-Dimethoxyethyl)cyclohexanamine is an organic compound with the molecular formula C10H21NO2 It is characterized by a cyclohexane ring attached to an amine group, which is further substituted with a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with glyoxal dimethyl acetal. The reaction is carried out in methanol at ambient temperature for approximately 18 hours . The general reaction scheme is as follows:
[ \text{Cyclohexylamine} + \text{Glyoxal dimethyl acetal} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The reaction conditions, such as temperature and solvent, can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethoxyethyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(2,2-dimethoxyethyl)cyclohexanone, while reduction could produce N-(2,2-dimethoxyethyl)cyclohexylamine.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of amine-related biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)cyclohexanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing biochemical pathways. The 2,2-dimethoxyethyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
- N-(2,2-Dimethoxyethyl)prop-2-enamide
- N-(2,2-Dimethoxyethyl)acrylamide
Comparison: N-(2,2-Dimethoxyethyl)cyclohexanamine is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACEZXJVIGRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1CCCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388578 | |
Record name | N-(2,2-dimethoxyethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99863-45-3 | |
Record name | N-(2,2-dimethoxyethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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